molecular formula C23H23N3O2 B15215080 Ethyl 2,4-diphenyl-6-(pyrrolidin-1-yl)pyrimidine-5-carboxylate CAS No. 823795-22-8

Ethyl 2,4-diphenyl-6-(pyrrolidin-1-yl)pyrimidine-5-carboxylate

Cat. No.: B15215080
CAS No.: 823795-22-8
M. Wt: 373.4 g/mol
InChI Key: ZRKWHOKHWYGIFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,4-diphenyl-6-(pyrrolidin-1-yl)pyrimidine-5-carboxylate is a pyrimidine derivative featuring a central pyrimidine ring substituted at positions 2 and 4 with phenyl groups, a pyrrolidin-1-yl group at position 6, and an ethyl ester at position 5. Pyrimidine derivatives are widely studied for their applications in medicinal chemistry, particularly as kinase inhibitors or intermediates in drug synthesis .

Properties

CAS No.

823795-22-8

Molecular Formula

C23H23N3O2

Molecular Weight

373.4 g/mol

IUPAC Name

ethyl 2,4-diphenyl-6-pyrrolidin-1-ylpyrimidine-5-carboxylate

InChI

InChI=1S/C23H23N3O2/c1-2-28-23(27)19-20(17-11-5-3-6-12-17)24-21(18-13-7-4-8-14-18)25-22(19)26-15-9-10-16-26/h3-8,11-14H,2,9-10,15-16H2,1H3

InChI Key

ZRKWHOKHWYGIFL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(N=C1N2CCCC2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4-diphenyl-6-(pyrrolidin-1-yl)pyrimidine-5-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-diphenyl-6-(pyrrolidin-1-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Scientific Research Applications

Ethyl 2,4-diphenyl-6-(pyrrolidin-1-yl)pyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 2,4-diphenyl-6-(pyrrolidin-1-yl)pyrimidine-5-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, influencing the activity of these targets and modulating biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its substitution pattern. Below is a detailed comparison with analogous pyrimidine carboxylates from the evidence:

Substituent Position and Functional Group Variations

  • Ethyl (S)-4-((3-Chloro-4-Methoxybenzyl)Amino)-2-(2-(Hydroxymethyl)Pyrrolidin-1-yl)Pyrimidine-5-Carboxylate (): Substitutions: Position 2 includes a hydroxymethyl-pyrrolidinyl group, while position 4 has a 3-chloro-4-methoxybenzylamino group. Molecular Weight: 420.89 g/mol (higher than the target compound due to the benzylamino and hydroxymethyl groups). Relevance: The pyrrolidinyl group here is modified with a hydroxymethyl moiety, which may enhance solubility compared to the unsubstituted pyrrolidinyl group in the target compound .
  • Ethyl 2,4-Diaminopyrimidine-5-Carboxylate (CAS 15400-54-1, ): Substitutions: Amino groups at positions 2 and 4. Similarity Score: 0.90 (structural similarity driven by the ester and pyrimidine core).
  • Ethyl 4-Chloro-2-Methylpyrimidine-5-Carboxylate (CAS 2134-36-3, ):

    • Substitutions: Chloro and methyl groups at positions 4 and 2, respectively.
    • Similarity Score: 0.82.
    • Relevance: Smaller substituents (Cl, CH₃) may improve synthetic accessibility but reduce binding affinity in biological targets compared to bulkier phenyl groups .

Key Property Comparisons

Compound Name CAS Number Molecular Formula Substituents (Positions 2,4,6) Molecular Weight (g/mol) Similarity Score
Target Compound Not Provided C₂₈H₂₇N₃O₂ Phenyl, Phenyl, Pyrrolidin-1-yl ~445.5 (estimated)
Ethyl (S)-4-((3-Cl-4-MeO-Bz)Amino)-2-(Pyrrolidinyl)Pyrimidine-5-Carboxylate 330785-83-6 C₂₀H₂₅ClN₄O₄ Pyrrolidinyl (modified), Benzylamino 420.89
Ethyl 2,4-Diaminopyrimidine-5-Carboxylate 15400-54-1 C₇H₁₀N₄O₂ NH₂, NH₂ 182.18 0.90
Ethyl 4-Chloro-2-Methylpyrimidine-5-Carboxylate 2134-36-3 C₈H₉ClN₂O₂ CH₃, Cl 200.62 0.82

Implications of Substituent Differences

  • In contrast, diaminopyrimidine analogs (e.g., CAS 15400-54-1) are more polar, favoring solubility but reducing cellular uptake .
  • Synthetic Complexity : Pyrrolidinyl and phenyl substituents may complicate synthesis compared to chloro/methyl analogs, as evidenced by the multi-step routes required for similar compounds in and .
  • Biological Activity : Pyrrolidinyl groups are common in kinase inhibitors (e.g., imatinib derivatives), suggesting the target compound may interact with ATP-binding pockets. Chloro/methyl analogs () are often intermediates rather than final bioactive molecules .

Q & A

Q. What are the key structural features of Ethyl 2,4-diphenyl-6-(pyrrolidin-1-yl)pyrimidine-5-carboxylate, and how are they confirmed experimentally?

The compound’s structure is characterized by X-ray crystallography, which reveals bond lengths, angles, and torsional parameters critical for understanding its conformation. For example, bond angles such as C8C–C7C–C20C (125.62°) and dihedral angles like C1–C6–C7–C10 (48.88°) highlight deviations from idealized geometries due to steric or electronic effects . Methodologically, single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 100 K) minimizes thermal motion artifacts, ensuring precise structural determination. Disorder in residues, as noted in some studies, should be addressed using refinement software like SHELXL .

Q. How is this compound synthesized, and what reaction conditions optimize yield?

A typical synthesis involves multi-step condensation reactions, such as Biginelli or Hantzsch-type pyrimidine syntheses. Key steps include cyclization of thiourea derivatives with β-keto esters under acidic conditions. Solvent choice (e.g., dichloromethane or DMSO) and temperature control (e.g., reflux at 80–100°C) are critical for avoiding side reactions and maximizing purity . For example, ethyl 4-chloro-2-(dimethylamino)pyrimidine-5-carboxylate analogs are synthesized via nucleophilic substitution, requiring anhydrous conditions to prevent hydrolysis .

Q. What spectroscopic techniques are used to validate purity and structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and detects impurities. For instance, the pyrrolidin-1-yl group’s protons resonate as distinct multiplets (δ ~2.5–3.5 ppm). High-resolution mass spectrometry (HR-MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like carbonyls (C=O stretch ~1700 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the compound’s reactivity or biological activity?

The pyrrolidin-1-yl group at position 6 introduces steric hindrance and electron-donating effects, altering reaction kinetics in further functionalization (e.g., SNAr reactions). Computational studies (DFT) can model substituent effects on charge distribution and frontier molecular orbitals. For example, bulky aryl groups at positions 2 and 4 may reduce solubility but enhance π-π stacking in target binding .

Q. What strategies resolve contradictions in crystallographic data between similar pyrimidine derivatives?

Discrepancies in bond lengths or angles (e.g., C–N vs. C–S bonds in thioxo-pyrimidines) may arise from crystal packing or dynamic disorder. Comparative analysis using Cambridge Structural Database (CSD) entries and Hirshfeld surface analysis can identify outliers. For instance, deviations in C–F bond lengths (e.g., 1.34–1.38 Å) in fluorinated analogs should be cross-validated with neutron diffraction or theoretical calculations .

Q. How can reaction pathways be optimized to minimize byproducts in multi-step syntheses?

Kinetic vs. thermodynamic control should be assessed via reaction monitoring (e.g., TLC, HPLC). For example, in the synthesis of ethyl 4-chloro-6-methyl-2-(methylthio)pyrimidine-5-carboxylate, slow addition of chlorinating agents (e.g., POCl₃) at 0°C reduces over-chlorination. Post-reaction quenching with ice-water and recrystallization in ethanol improve purity .

Q. What computational methods predict the compound’s potential bioactivity or pharmacokinetics?

Molecular docking (e.g., AutoDock Vina) and QSAR models evaluate interactions with biological targets like kinases or GPCRs. ADMET prediction tools (e.g., SwissADME) assess logP (e.g., ~2.3 for similar esters), solubility, and metabolic stability. For instance, the pyrrolidine moiety may enhance blood-brain barrier permeability compared to piperidine analogs .

Methodological Recommendations

  • Structural Analysis: Combine SC-XRD with DFT calculations (e.g., Gaussian 16) to validate electronic effects .
  • Synthetic Optimization: Use design of experiments (DoE) to screen solvent/temperature combinations .
  • Bioactivity Prediction: Cross-validate docking results with in vitro assays (e.g., kinase inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.